molecular formula C11H23NO2 B12115125 Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- CAS No. 1152526-42-5

Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-

Cat. No.: B12115125
CAS No.: 1152526-42-5
M. Wt: 201.31 g/mol
InChI Key: CLRLWVUZTNXQNW-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govijnrd.org Its prevalence stems from its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can be readily functionalized to interact with biological targets. researchgate.netajchem-a.com Piperidine derivatives are central to the development of a wide range of therapeutic agents, including analgesics, antipsychotics, and antiviral drugs. ijnrd.org

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a significant focus of modern organic chemistry. nih.gov Researchers continuously explore novel synthetic routes, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, and various annulation strategies, to access a diverse array of piperidine-based molecules. nih.gov The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a compound's physicochemical properties, such as its polarity, basicity, and conformational preferences, which in turn dictates its biological activity. researchgate.net

Structural Characteristics and Functional Group Analysis of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-

The chemical structure of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- combines the foundational piperidine core with a flexible ether-containing side chain at the 4-position. A detailed analysis of its functional groups reveals key features that likely influence its chemical behavior and potential applications.

Functional GroupDescriptionPotential Influence on Properties
Piperidine Ring A saturated six-membered nitrogen-containing heterocycle.The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor. The ring itself provides a rigid, chair-like conformation.
Ether Linkages Two ether groups (-O-) within the side chain.The ether groups introduce polarity and the potential for hydrogen bonding with donor molecules. They also increase the flexibility of the side chain.
Ethyl Group A terminal ethyl group (-CH2CH3).This nonpolar group contributes to the overall lipophilicity of the molecule.
Alkyl Chain The ethylene (B1197577) and ethyl spacers between the functional groups.These aliphatic chains provide spacing and conformational flexibility to the side chain.

The presence of the 2-(2-ethoxyethoxy)ethyl side chain is particularly noteworthy. This polyether-like chain can significantly impact the molecule's solubility, polarity, and ability to coordinate with metal ions. The repeating ethoxy unit is reminiscent of polyethylene glycol (PEG), a polymer well-known for its ability to modify the pharmacokinetic properties of drug molecules.

Scope and Research Trajectories for Ether-Substituted Piperidine Scaffolds

The incorporation of ether functionalities into piperidine scaffolds represents a promising avenue for chemical research. These ether-substituted derivatives offer a unique combination of a conformationally restricted core and a flexible, polar side chain, opening up possibilities for novel molecular designs with tailored properties.

Potential Research Directions:

Medicinal Chemistry: The ether chain can be exploited to improve the aqueous solubility and bioavailability of drug candidates. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, potentially leading to new interactions with biological targets. Research in this area could focus on synthesizing libraries of ether-substituted piperidines to screen for various biological activities.

Materials Science: The coordinating ability of the ether oxygen atoms could be utilized in the design of novel ligands for catalysis or in the development of new materials with specific ion-binding properties.

Catalysis: Chiral versions of ether-substituted piperidines could be explored as ligands in asymmetric catalysis, where the ether moiety might influence the steric and electronic environment of the catalytic center.

Future research will likely focus on the development of stereoselective synthetic routes to access enantiomerically pure ether-substituted piperidines. This will be crucial for elucidating their structure-activity relationships in biological systems and for their application in asymmetric catalysis. Moreover, a deeper understanding of the conformational effects of the ether side chain on the piperidine ring will be essential for the rational design of new molecules with desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1152526-42-5

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4-[2-(2-ethoxyethoxy)ethyl]piperidine

InChI

InChI=1S/C11H23NO2/c1-2-13-9-10-14-8-5-11-3-6-12-7-4-11/h11-12H,2-10H2,1H3

InChI Key

CLRLWVUZTNXQNW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCC1CCNCC1

Origin of Product

United States

Synthetic Methodologies for Piperidine, 4 2 2 Ethoxyethoxy Ethyl and Analogous Structures

Foundational Strategies for Piperidine (B6355638) Ring Construction

The synthesis of the piperidine skeleton, the structural heart of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, relies on a rich collection of chemical reactions. These strategies are broadly divided into methods that form the ring from a single linear precursor (intramolecular) and those that assemble it from two or more components (intermolecular).

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear molecule containing a nitrogen atom and a reactive site elsewhere in its chain is induced to form a new carbon-nitrogen or carbon-carbon bond to create the heterocycle. nih.gov This approach offers excellent control over stereochemistry and regioselectivity. nih.gov

Electrophilic cyclization involves the attack of a nucleophilic nitrogen atom on an electrophilic carbon center within the same molecule. A common strategy involves the activation of an alkene. For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines by difunctionalizing the double bond and simultaneously forming the N-heterocycle. mdpi.com Another approach is the aza-Prins cyclization, where N-tosyl homoallylamines react with carbonyl compounds in the presence of a Lewis acid like aluminum chloride to yield 4-halopiperidines. nih.gov These halogenated piperidines can then be further functionalized.

A plausible route to a precursor for the target molecule could involve the cyclization of an N-protected amine containing a suitably positioned alkene, which upon cyclization and further modification, would yield the desired 4-substituted piperidine.

The intramolecular aza-Michael reaction (IAMR) is a highly effective method for constructing the piperidine ring. nih.govresearchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. researchgate.netorgsyn.org Organocatalysis has emerged as a powerful tool in this area, enabling the enantioselective synthesis of di- and tri-substituted piperidines. nih.govnih.gov For example, using a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst can afford highly enantiomerically enriched 2,5-disubstituted piperidines. nih.govnih.gov

The versatility of this method is demonstrated in tandem processes, where a cross-metathesis reaction between an enone and an unsaturated carbamate (B1207046) is followed by an intramolecular aza-Michael addition, facilitated by catalysts like the Hoveyda-Grubbs catalyst, to form β-amino carbonyl units within a piperidine ring. nih.gov

Reaction Type Catalyst/Reagent Key Features Reference
Enantioselective Aza-MichaelQuinoline Organocatalyst / TFAGood yields and enantioselectivity for 2,5- and 2,5,5-substituted piperidines. nih.govnih.gov
Tandem Cross-Metathesis/Aza-MichaelHoveyda-Grubbs Catalyst / BF₃·OEt₂Combines two reactions in one pot to create β-amino carbonyl units. nih.gov
Base-Induced Diastereoselective CyclizationLithium Hydroxide (B78521)Can achieve high diastereoselectivity in complex tandem processes. organic-chemistry.org

Intramolecular reductive cyclization offers a direct route to piperidines from precursors containing functional groups that can be transformed and cyclized in a single reductive step. One such method is the reductive amination of a linear amino-aldehyde or amino-ketone. mdpi.com For example, diastereoselective reductive cyclization of amino acetals, themselves prepared from a nitro-Mannich reaction, can control the stereochemistry of the final piperidine product. chemicalforums.com

Another powerful technique is the electroreductive cyclization of imines with terminal dihaloalkanes. youtube.comchemicalbook.com In this process, an imine is reduced at a cathode to form a radical anion, which then attacks the dihaloalkane, leading to cyclization. youtube.comchemicalbook.com This method has been successfully applied to the synthesis of piperidine derivatives in flow microreactors, offering an efficient and green alternative to traditional methods. youtube.comchemicalbook.com Furthermore, photocatalytically generated alkyl radicals can engage imines in a C-C bond formation, followed by reduction and anionic ring closure to furnish piperidines under mild, redox-neutral conditions. orgsyn.org

Method Precursors Key Conditions Reference
Diastereoselective Reductive CyclizationAmino acetals from nitro-Mannich reactionRetains stereochemistry during cyclization. chemicalforums.com
Electroreductive CyclizationImines and terminal dihaloalkanesElectrochemical reduction in a flow microreactor. youtube.comchemicalbook.com
Photoredox-Mediated Radical/Polar CrossoverAlkyl radicals and iminesVisible light irradiation, photocatalyst. orgsyn.org
Organocatalytic Mannich-Reductive CyclizationAldimines and glutaraldehydeOne-pot formal [4+2] cycloaddition with high enantioselectivity.

Nitrogen-centered radicals provide a modern and powerful avenue for piperidine synthesis through intramolecular C-H amination or addition to π-systems. These highly reactive intermediates can be generated under mild conditions using photoredox catalysis. For example, linear aryl halides can be converted to aryl radicals via single-electron transfer from an organic photoredox catalyst; subsequent regioselective cyclization onto a tethered alkene and hydrogen-atom transfer (HAT) yields complex spirocyclic piperidines.

Another approach involves the cyclization of N-chloroamides, which can be initiated photochemically or with reagents like chromium chloride, to form the piperidine ring. Cobalt-catalyzed intramolecular radical cyclization of linear amino-aldehydes has also been shown to produce various piperidines in good yields. nih.gov

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular strategies construct the piperidine ring by combining two or more separate molecular fragments. These methods are highly convergent and allow for the rapid assembly of complex piperidine structures.

Annulation reactions, particularly [5+1] annulations, are a common approach where a five-carbon chain reacts with an amine. nih.gov A hydrogen borrowing [5+1] annulation method has been reported for this purpose. nih.gov A modular [5+1] cyclization using a diastereoselective reductive amination followed by an aza-Michael reaction sequence allows for the rapid construction of polysubstituted N-aryl piperidines from widely available amines and carbonyl compounds.

Cycloaddition reactions offer another powerful route. For instance, a formal [3+3] cycloaddition between activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes provides functionalized piperidines, often with high enantiospecificity. Additionally, the generation of highly reactive 3,4-piperidyne intermediates, which can be trapped by various agents, provides a novel method for synthesizing annulated piperidines. mdpi.com

Reaction Reactants Catalyst/Reagent Key Feature Reference
[5+1] Annulation1,5-Dicarbonyl precursor + AmineReductive Amination/Aza-Michael SequenceModular and highly diastereoselective.
[3+3] CycloadditionActivated Aziridine + Pd-TMMEnantiospecific route to functionalized piperidines.
[4+2] AnnulationAldimine + GlutaraldehydeOrganocatalytic Mannich-reductive cyclization.
Piperidyne CycloadditionSilyl Triflate + Trapping AgentCsFForms annulated piperidines via a 3,4-piperidyne intermediate. mdpi.com

While a direct synthesis of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- using these foundational methods is not explicitly detailed in the literature, a common and practical approach involves the modification of a pre-formed pyridine (B92270) or piperidine ring. For example, 4-acetylpyridine (B144475) can be converted to 2,2-diethoxy-2-(4-pyridyl)ethylamine, which serves as a precursor that can be further modified and then reduced to the corresponding piperidine. Alternatively, direct N-alkylation of piperidine or a 4-substituted piperidine with a suitable electrophile, such as 1-bromo-2-(2-ethoxyethoxy)ethane, in the presence of a base like potassium carbonate in a solvent like DMF, represents a straightforward final step to install the desired side chain. researchgate.net

[4+2] Annulation Strategies

[4+2] Annulation, most famously represented by the Diels-Alder reaction, is a cornerstone in the formation of six-membered rings. In the context of piperidine synthesis, aza-Diels-Alder reactions, where an imine acts as the dienophile, are particularly relevant. Lewis acid catalysis is often employed to facilitate [4+2] cycloaddition chemistry between electron-rich dienes and imines. researchgate.net

Recent advancements include palladium(II)-catalyzed oxidative annulation of alkyl amides and dienes, which proceeds through an atypical activation of a C(sp3)-H bond. chemrevlett.com Organocatalytic [4+2] annulation of N-tethered enones and dicyanoalkenes has also been shown to produce piperidine derivatives with high yields and diastereoselectivity. chemrevlett.com Furthermore, tunable annulation protocols that can be directed toward either pyrrolidine (B122466) or piperidine synthesis have been developed, where the reaction pathway is controlled by the choice of halogenation reagents, concentration, and solvent. bldpharm.com A one-pot synthesis of piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, representing a flexible [5+1] cycloaddition approach. prepchem.com

[3+3] Cycloaddition Approaches

The [3+3] cycloaddition strategy offers an alternative and powerful method for constructing the piperidine ring. nih.govbldpharm.com These reactions are typically stepwise processes between two three-carbon fragments with complementary reactivity. nih.gov A notable example involves the reaction of aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. google.comtaylorfrancis.com This approach can be highly stereospecific, allowing for the synthesis of enantiomerically pure piperidines from chiral aziridines. google.comtaylorfrancis.com The success of this reaction is highly dependent on the N-substituent of the aziridine, with electron-withdrawing groups like 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) proving effective. google.comtaylorfrancis.com

Another [3+3] approach involves the double Mannich reaction. nih.gov This method has been successfully applied to the synthesis of various alkaloids. nih.gov Additionally, the regioselective [3+3] annulation of enones with α-substituted cinnamic acids can proceed through a sequence of intermolecular Michael addition, decarboxylation, and intramolecular lactamization/cyclization to yield piperidine structures. chemrevlett.com

Table 1: Comparison of Selected [3+3] Cycloaddition Reactions for Piperidine Synthesis
ReactantsCatalyst/ConditionsProduct TypeYieldReference
Aziridines and Pd-TMM complexesPd(dba)₂, P(O-i-Pr)₃Functionalized PiperidinesGood to Excellent google.com, taylorfrancis.com
Glutaraldehyde and primary aminesAcid or base catalysisN-substituted piperidinesVariable nih.gov
Enones and α-substituted cinnamic acidsBase-catalyzedPiperidin-2-onesNot specified chemrevlett.com

Reductive Amination Techniques for Piperidine Formation

Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied to the synthesis of piperidine rings through intramolecular cyclization. odu.edubenchchem.com The process involves the reaction of a dicarbonyl compound, or a precursor thereof, with an amine source to form an imine or enamine, which is then reduced in situ. odu.educhemicalforums.com This cascade reaction is often referred to as double reductive amination (DRA) when forming heterocyclic rings.

The choice of reducing agent is critical and can influence the selectivity of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). benchchem.com NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes or ketones. benchchem.com Catalytic hydrogenation over palladium on carbon (Pd/C) is also a common reduction method. The intramolecular reductive amination of amino-aldehydes or amino-ketones is a key strategy for constructing the piperidine skeleton. For instance, polyhydroxypiperidines are often synthesized from sugar-derived dicarbonyl compounds via DRA, ensuring stereochemical control.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. sciencemadness.org These reactions are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

Several MCRs have been developed for the synthesis of complex piperidine scaffolds. For example, a five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and an ammonia (B1221849) source can produce polysubstituted 2-piperidinones through a Knoevenagel condensation–Michael addition–Mannich cascade. Another efficient MCR for synthesizing trimethyl 3,5,5-piperidonetricarboxylate involves the reaction of dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, co-catalyzed by Yb(OTf)₃ and AgOTf. This reaction proceeds via a domino sequence of Mannich reaction, Hoffmann elimination, and Michael addition followed by intramolecular aminolysis.

Stereoselective Synthesis of Piperidine Cores

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Numerous stereoselective methods for preparing piperidine cores have been developed. Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or by starting from the chiral pool, such as amino acids.

For instance, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. Chemo-enzymatic methods have also emerged as powerful tools. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-disubstituted piperidines. The stereoselective reduction of cyclic imines or enamines, often generated in situ, is a common strategy. For example, the reduction of a 2,3-dihydro-4-pyridone intermediate using palladium-catalyzed hydrogenation can lead to the formation of specific stereoisomers of substituted piperidines.

Table 2: Examples of Stereoselective Piperidine Synthesis Strategies
MethodKey FeaturesStereochemical OutcomeReference
Iridium-Catalyzed CyclocondensationModular approach using amino alcohols and aldehydesHigh enantiospecificity and good diastereoselectivity
Chemo-enzymatic DearomatizationAmine oxidase/ene imine reductase cascade on tetrahydropyridinesPrecise stereochemistry, access to (R)- or (S)-enantiomers
Vinylogous Mannich ReactionThree-component reaction with a chiral amineChiral 2,3-dihydropyridinone intermediates
Gold-Catalyzed CyclizationSequential cyclization, reduction, and rearrangementExcellent diastereoselectivity in ring formation prepchem.com

Integration of the 2-(2-ethoxyethoxy)ethyl Side Chain

The introduction of the 2-(2-ethoxyethoxy)ethyl side chain onto the 4-position of the piperidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through C-alkylation of a suitable piperidine precursor.

One common strategy involves the alkylation of a 4-piperidone (B1582916) derivative followed by further manipulations. Alternatively, direct alkylation of a pre-formed piperidine can be accomplished. For instance, a piperidine derivative can be alkylated at the nitrogen atom using an appropriate alkylating agent in the presence of a base like potassium carbonate in a solvent such as DMF or acetonitrile (B52724). prepchem.com A similar strategy can be envisioned for C-alkylation at the 4-position, potentially starting from a 4-lithiated or 4-Grignard piperidine derivative and reacting it with a suitable electrophile, such as 1-(2-bromoethoxy)-2-ethoxyethane.

Another powerful method is reductive amination. A piperidine can be reacted with an aldehyde, in this case, 2-(2-ethoxyethoxy)acetaldehyde, to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form the C-N bond, effectively attaching the side chain. bldpharm.comchemicalforums.com

A relevant patented method describes the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) by reacting piperazine (B1678402) monohydrochloride with 2-(2-chloroethoxy)ethanol (B196239). This highlights the feasibility of using halo-derivatives of the side chain to alkylate nitrogen heterocycles.

Synthesis of Key Precursors: 2-(2-ethoxyethoxy)ethanol (Diethylene Glycol Monoethyl Ether)

The key precursor for the side chain, 2-(2-ethoxyethoxy)ethanol, also known by trade names such as Carbitol, is a commercially available solvent. It is produced industrially through the ethoxylation of ethanol (B145695). This chemical process involves the reaction of ethanol with ethylene (B1197577) oxide.

A laboratory-scale synthesis could involve the Williamson ether synthesis, for example, by reacting the sodium salt of diethylene glycol with ethyl iodide. Another reported method involves the reduction of 2,2-diethoxy ethyl acetate (B1210297). A patented process describes obtaining 2,2-diethoxy ethyl acetate from the reaction of dichloroacetic acid and sodium ethoxide, which is then reduced using potassium borohydride (KBH₄) in the presence of an inorganic catalyst to yield 2,2-diethoxyethanol.

Etherification and Alkylation Strategies for Side Chain Introduction

The introduction of an ether-containing side chain, such as the 2-(2-ethoxyethoxy)ethyl group at the C-4 position of the piperidine ring, is a critical step in the synthesis of the target compound. This is typically achieved through the alkylation of a pre-functionalized piperidine precursor. A common strategy involves starting with 4-piperidone, which can be converted to a variety of intermediates suitable for side-chain attachment.

One viable pathway is the reaction of a piperidine derivative containing a nucleophilic handle at the C-4 position with an appropriate electrophilic partner. For instance, a 4-(2-hydroxyethyl)piperidine intermediate can be subjected to a Williamson ether synthesis. This involves deprotonation of the terminal hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide like 2-bromoethyl ethyl ether.

Alternatively, direct alkylation strategies can be employed. The regioselective alkylation at the 3-position of the piperidine ring has been demonstrated through the formation of an enamide anion from Δ¹-piperideine, followed by reaction with an alkyl halide. odu.edu While this applies to the C-3 position, similar principles of generating a nucleophilic carbon center on the piperidine ring can be adapted for functionalization at other positions.

Functionalization of the Piperidine Nitrogen for Side Chain Attachment (N-Alkylation)

N-alkylation is a fundamental transformation for modifying the properties of piperidine-containing molecules. The attachment of a side chain, such as the 2-(2-ethoxyethoxy)ethyl group, to the piperidine nitrogen is a common strategy in medicinal chemistry. This is typically accomplished via nucleophilic substitution or reductive amination.

The most direct method involves the reaction of piperidine with an alkylating agent. For the synthesis of N-substituted piperidines, an alkyl halide like 1-(2-chloroethyl)piperidine (B1294334) hydrochloride or 2-(2-chloroethoxy)ethanol can be used. google.comresearchgate.net The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction, thereby driving it to completion. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA), and solvents like acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are frequently used. researchgate.netchemicalforums.com The slow addition of the alkylating agent can help prevent over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

Reductive amination offers an alternative route, reacting piperidine with an appropriate aldehyde, such as 2-(2-ethoxyethoxy)acetaldehyde, in the presence of a reducing agent. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion intermediate and tolerant of other functional groups. sciencemadness.org

The table below summarizes common conditions for the N-alkylation of piperidine.

Alkylating AgentBaseSolventTemperatureReference
Alkyl Bromide/IodideNone (slow addition)AcetonitrileRoom Temperature researchgate.net
Alkylating AgentK₂CO₃DMFRoom Temperature researchgate.net
Benzyl ChlorideK₂CO₃Ethanol80°C (Microwave) chemicalforums.com
Benzyl ChlorideDIEADCMRoom Temperature chemicalforums.com
AlcoholsHydrogen (H₂)None (Catalytic)Not Specified google.com
DIEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane

Advanced Synthetic Transformations for Derivative Development

Beyond classical methods, advanced catalytic systems have been developed to achieve highly selective and efficient functionalization of the piperidine core, enabling the synthesis of complex derivatives and chiral molecules.

Palladium-Catalyzed Reactions in Piperidine Functionalization

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds, including those on saturated heterocycles like piperidine. nih.gov These methods allow for the introduction of aryl, vinyl, or alkyl groups at positions that are often difficult to access through traditional means.

One prominent strategy involves directed C–H activation, where a directing group, often attached to the piperidine nitrogen, coordinates to the palladium catalyst and positions it to activate a specific C–H bond. For example, the use of an aminoquinoline-based directing group can facilitate the arylation of unactivated C-4 positions on the piperidine ring. acs.org This approach leverages the formation of a stable palladacycle intermediate to achieve high regioselectivity. acs.org Similarly, transannular C–H arylation has been accomplished by leveraging the boat conformation of certain piperidine substrates to enable palladium-catalyzed C–C bond formation at remote sites. nih.gov

Palladium catalysts are also employed in cross-coupling reactions and intramolecular cyclizations to build the piperidine ring or functionalize it. Liu et al. developed an enantioselective aminoarylation of alkenes using a palladium catalyst with a novel pyridine-oxazoline ligand to construct substituted piperidines. nih.gov The functionalization of piperidines at the C-2 position has also been achieved through palladium-catalyzed reactions. oup.com

The table below highlights key findings in palladium-catalyzed piperidine functionalization.

Reaction TypePositionCatalyst SystemKey FeatureReference(s)
C(sp³)–H ArylationC-4Pd(OAc)₂ / Aminoquinoline DGDirect functionalization of unactivated C-H bond acs.org
Transannular C–H ArylationRemotePalladium / Amine-directing groupFunctionalization via boat conformation nih.gov
Intramolecular AminationRing formationPalladium / Pyridine-oxazoline ligandEnantioselective synthesis nih.gov
N-AlkylationN-positionPalladiumIntramolecular chirality transfer oup.com
DG: Directing Group

Organocatalytic Approaches to Chiral Piperidine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, provides a powerful metal-free alternative for the asymmetric synthesis of piperidine derivatives. These methods often mimic biosynthetic pathways and can generate complex, polysubstituted chiral piperidines with high enantioselectivity. nih.gov

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are a hallmark of organocatalysis. For example, a domino Michael addition/aminalization process catalyzed by a chiral diphenylprolinol derivative can construct polysubstituted piperidines with up to four contiguous stereocenters in one step. acs.org Similarly, inverse-electron-demand aza-Diels–Alder reactions between N-sulfonyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes, catalyzed by a chiral amine, afford optically pure piperidines. thieme-connect.com

Biomimetic approaches have also been successful. The synthesis of pelletierine (B1199966) analogues has been achieved with up to 97% enantiomeric excess (ee) using a proline-catalyzed biomimetic approach that avoids the need for protecting groups. nih.gov These organocatalytic methods represent a versatile and sustainable strategy for accessing a wide array of enantioenriched piperidine structures. acs.orgthieme-connect.com

The table below outlines selected organocatalytic methods for synthesizing chiral piperidines.

Reaction TypeCatalystKey FeatureEnantioselectivityReference(s)
Biomimetic SynthesisProlineProtective-group-free synthesisUp to 97% ee nih.gov
Domino Michael/AminalizationDiphenylprolinol derivativeForms four contiguous stereocentersExcellent enantioselectivity acs.org
Inverse-Demand Aza-Diels–AlderChiral Amine / Benzoic AcidOne-step access to functionalized piperidines≥97% ee thieme-connect.com

Chemical Reactivity and Derivatization Studies of Piperidine, 4 2 2 Ethoxyethoxy Ethyl

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophile and a base, governing its primary reaction pathways. This reactivity is fundamental to its role in synthesis and analysis.

Enamine Formation Reactions

Secondary amines, such as the piperidine moiety in the title compound, react with aldehydes or ketones that possess an α-hydrogen to form enamines. masterorganicchemistry.comwikipedia.org This condensation reaction is typically catalyzed by an acid and proceeds through an iminium salt intermediate. masterorganicchemistry.comwikipedia.orgmakingmolecules.com Following the formation of the iminium ion, a proton is removed from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond (the "en" part of the enamine) and neutralization of the nitrogen charge. makingmolecules.comlibretexts.org

The general mechanism involves:

Nucleophilic attack of the secondary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group, turning it into a good leaving group (water). libretexts.org

Elimination of water to form a cationic iminium salt. libretexts.org

Deprotonation of the α-carbon to yield the neutral enamine. masterorganicchemistry.com

Enamines are valuable synthetic intermediates because they act as nucleophiles, with the α-carbon being the primary site of reaction with various electrophiles. masterorganicchemistry.comlibretexts.org

Amide Formation Reactions

The secondary amine of the piperidine ring can be acylated to form amides through several synthetic routes. These reactions are crucial for creating more complex derivatives.

Common methods for amide bond formation include:

Reaction with Acid Chlorides: Acyl chlorides react readily with secondary amines. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Acid anhydrides are also effective acylating agents for secondary amines, though they are generally less reactive than the corresponding acid chlorides.

Reaction with Carboxylic Acids: Direct reaction with carboxylic acids requires an activating agent or coupling reagent to facilitate the removal of water. Reagents such as B(OCH₂CF₃)₃ have been shown to be effective for coupling carboxylic acids with a broad range of amines, including cyclic secondary amines. acs.org Other methods may involve catalytic systems under dehydrating conditions. acs.org

Salt Formation and Protonation Equilibria

The nitrogen atom in the piperidine ring possesses a lone pair of electrons that is not part of the aromatic system, rendering it basic. wikipedia.org This basicity allows it to readily react with acids to form stable pyridinium (B92312) salts. nih.gov The protonation state is highly dependent on the pH of the solution. The basicity of the nitrogen atom is a key characteristic, and the pKa value of the corresponding conjugate acid is a measure of this property. For the parent piperidine hydrochloride, the pKa is approximately 11.4. researchgate.net Substituents on the piperidine ring can influence this value.

Table 1: Comparison of pKa Values for Piperidine Derivatives

CompoundpKa of Conjugate Acid
Piperidine Hydrochloride11.4 researchgate.net
4-Hydroxy-N-methylpiperidine Hydrochloride11.3 researchgate.net
N-Methylpiperidine Hydrochloride11.2 researchgate.net

This table illustrates the influence of substituents on the basicity of the piperidine nitrogen. Data is compiled from representative literature. researchgate.net

Transformations Involving the Polyether Side Chain

The 4-[2-(2-ethoxyethoxy)ethyl]- side chain consists of stable ether linkages and alkyl C-C and C-H bonds. Glycol ethers, such as diethylene glycol monoethyl ether (DEGEE), are known for their chemical stability. atamanchemicals.comsigmaaldrich.cn The ether bonds are generally unreactive except under harsh conditions, such as with strong acids. The primary sites for potential transformation under oxidative conditions are the methylenic protons adjacent to the ether oxygen atoms, which can be a point of thermal degradation in related polyether structures. researchgate.net However, for most synthetic and analytical applications, the polyether side chain is considered an inert and stable part of the molecule.

Derivatization Strategies for Enhanced Functionality or Analysis

Derivatization is a key strategy employed to enhance the analytical detection of piperidine compounds, which often lack a native chromophore or fluorophore for sensitive detection.

Pre-column Derivatization Techniques for Chromatographic Analysis

To overcome detection challenges in methods like High-Performance Liquid Chromatography (HPLC), pre-column derivatization is frequently employed. This technique involves reacting the piperidine nitrogen with a labeling reagent to attach a moiety that is easily detectable by UV-Visible or fluorescence detectors. mdpi.comthermofisher.com This process not only improves sensitivity but can also enhance the chromatographic retention of polar amines on reversed-phase columns. thermofisher.com

Several reagents are effective for the derivatization of secondary amines like Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-.

Table 2: Common Pre-column Derivatization Reagents for Secondary Amines

Derivatizing ReagentAbbreviationDetection MethodNotes
Dansyl ChlorideDNS-ClFluorescence, UVForms stable derivatives with primary and secondary amines. thermofisher.comresearchgate.net
9-Fluorenylmethyl chloroformateFMOC-ClFluorescenceReacts with both primary and secondary amines to form highly fluorescent adducts. thermofisher.comsci-hub.box
4-Chloro-7-nitrobenzofurazanNBD-ClFluorescenceA fluorogenic reagent used for primary and secondary amines. mdpi.com
4-Toluene Sulfonyl ChlorideUVUsed for the determination of piperidine via RP-HPLC with UV detection. researchgate.netnih.gov
2-Naphthalenesulfonyl ChlorideNSClUVHas been successfully used for the derivatization of secondary amines in spectinomycin. nih.gov
FluorescamineFluorescencePrimarily reacts with primary amines, but its application demonstrates the principle of fluorogenic tagging. actascientific.comnih.gov

This table summarizes common derivatization agents used in the analysis of secondary amines, applicable to the target compound. mdpi.comthermofisher.comresearchgate.netsci-hub.boxresearchgate.netnih.govnih.govnih.gov

The choice of reagent depends on the analytical requirements, such as desired sensitivity, the complexity of the sample matrix, and the available detection equipment. The reaction conditions, including pH, temperature, and reaction time, are optimized to ensure complete derivatization. mdpi.comqascf.com

Mechanistic and Theoretical Investigations on Piperidine, 4 2 2 Ethoxyethoxy Ethyl

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 4-substituted piperidines like Piperidine (B6355638), 4-[2-(2-ethoxyethoxy)ethyl]- can be achieved through various established routes. The elucidation of the reaction mechanisms for these pathways is critical for optimizing reaction conditions and maximizing yield. This involves identifying the transient species that are formed during the reaction and understanding the energetic factors that govern the reaction's course.

A common and effective method for synthesizing 4-substituted piperidines is through the reduction of the corresponding substituted pyridine (B92270). This transformation does not occur in a single step but proceeds through a series of key intermediates and high-energy transition states.

One major pathway is catalytic hydrogenation. In this process, the pyridine ring is sequentially reduced. Another significant method is reductive amination or cyclization. For instance, a reductive hydroamination/cyclization cascade of specific alkynes proceeds via acid-mediated alkyne functionalization, which leads to the formation of an enamine and subsequently generates a crucial iminium ion intermediate. mdpi.com This iminium ion is then reduced to form the final piperidine ring. mdpi.com

Alternatively, electroreductive cyclization methods have been developed. In such a reaction, a starting imine undergoes a one-electron reduction at the cathode to produce a stable radical anion intermediate. beilstein-journals.org This nucleophilic radical anion then reacts with a suitable alkylating agent. beilstein-journals.org The resulting radical undergoes another one-electron reduction to form an anion intermediate, which then cyclizes to yield the piperidine derivative. beilstein-journals.org

Regardless of the specific pathway, the synthesis generally involves intermediates where the nitrogen atom and associated carbon atoms change hybridization from sp² in the aromatic precursor to sp³ in the saturated product. The transition states represent the highest energy points along the reaction coordinate between these intermediates, such as the point of hydride attack or the moment of bond formation during cyclization.

Table 1: Plausible Intermediates in a Generalized Synthetic Pathway

Synthetic Step Intermediate/Transition State Description
Pyridine Reduction Dihydropyridine Species A partially saturated ring formed during catalytic hydrogenation.
Iminium Ion A key electrophilic intermediate in reductive cyclization pathways, which is subsequently reduced. mdpi.com
Reductive Cyclization Radical Anion Formed by a single-electron transfer to an imine precursor in electroreductive methods. beilstein-journals.org
Anion Intermediate A fully reduced, acyclic species prior to the final ring-closing step in electroreductive cyclization. beilstein-journals.org

In the synthesis of substituted piperidines, the principles of kinetic and thermodynamic control are paramount in determining the stereochemical outcome. The initially formed product may be the one that is formed fastest (the kinetic product), but this may not be the most stable product (the thermodynamic product).

Applying this to Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, the substituent at the 4-position can exist in either an axial or equatorial orientation. The equatorial conformation is overwhelmingly favored thermodynamically as it minimizes steric clashes, specifically 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. Synthetic conditions, such as temperature and reaction time, can be manipulated to ensure the thermodynamically stable equatorial isomer is the final major product. A higher reaction temperature and sufficient time allow the reaction to overcome the energy barrier for isomerization from any kinetically formed axial product to the more stable equatorial product.

Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the properties of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules. A common approach involves using a functional like M06-2X with a basis set such as def2-TZVP, which has demonstrated a good balance of accuracy and efficiency for organic molecules. nih.gov

A key aspect of this analysis is determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, the lone pair of electrons on the nitrogen atom would significantly contribute to the HOMO. The ether oxygens in the side chain also have lone pairs that would influence the electronic properties. These calculations help predict the most likely sites for electrophilic or nucleophilic attack and provide a basis for understanding the molecule's reactivity.

Table 2: Representative Data from Quantum Chemical Calculations

Parameter Description Implication for the Molecule
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate electrons. The nitrogen lone pair is a primary contributor.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relates to chemical stability and reactivity. A larger gap suggests higher stability.
Mulliken Charges Calculated partial charge distribution on each atom. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. nih.gov

The biological and physical properties of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- are intrinsically linked to its three-dimensional shape. Conformational analysis seeks to identify the most stable spatial arrangements of the atoms.

The piperidine ring itself is known to adopt a chair conformation as its most stable arrangement, which minimizes both angular and torsional strain. ias.ac.innih.gov For a 4-substituted piperidine, the substituent can be in either an equatorial or axial position. Due to the significant size of the 4-[2-(2-ethoxyethoxy)ethyl]- group, the equatorial conformation is strongly preferred to avoid destabilizing 1,3-diaxial steric interactions with the hydrogens at the C2 and C6 positions of the ring.

Table 3: Conformational Preferences

Molecular Fragment Preferred Conformation Rationale
Piperidine Ring Chair Minimizes ring strain (angular and torsional). ias.ac.innih.gov
4-Substituent Position Equatorial Avoids steric clash (1,3-diaxial interactions) with ring hydrogens. researchgate.net
Ethoxyethoxyethyl Chain Extended (Anti) Generally favored to minimize steric hindrance between adjacent segments, though gauche interactions can be stabilized by other factors.

While quantum calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, MD simulations can be used to:

Analyze Solvent Interactions: Model the molecule in an aqueous or lipid environment to understand how solvent molecules arrange around it. This is particularly relevant given the molecule's amphiphilic nature, with a polar piperidine head and a more flexible, nonpolar ether tail.

Simulate Membrane Interactions: Investigate how the molecule might interact with or permeate a lipid bilayer, a key consideration for compounds with potential biological applications. mdpi.com Simulations can reveal the molecule's preferred location and orientation within a membrane. mdpi.com For instance, similar piperidine-containing molecules have been studied with MD to understand their interactions within the binding pockets of receptors. nih.gov

Table 4: Applications of Molecular Dynamics Simulations

Simulation Type Information Gained Relevance
In Explicit Solvent (e.g., Water) Solvation shell structure, hydrogen bonding dynamics, overall hydrodynamic radius. Understanding behavior in aqueous solutions.
In a Lipid Bilayer Permeation profile, orientation within the membrane, effect on membrane properties. Predicting interactions with cell membranes. mdpi.com
With a Macromolecule Binding mode, residence time, key intermolecular interactions. Investigating potential as a ligand for a biological target. nih.gov

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of Piperidine (B6355638), 4-[2-(2-ethoxyethoxy)ethyl]-, one would expect to observe distinct signals corresponding to each unique proton environment. The protons on the piperidine ring would likely appear as complex multiplets in the aliphatic region. The protons of the ethyl group on the ether chain would show a characteristic triplet and quartet pattern. The methylene (B1212753) (CH₂) protons adjacent to the ether oxygens and the piperidine nitrogen would have specific chemical shifts, providing connectivity information. Integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The spectrum would be expected to display distinct signals for the carbons of the piperidine ring, the ethoxy group, and the ethyl chain connecting the two moieties. The chemical shifts of these carbons would confirm the presence of the aliphatic ring and the ether linkages.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, the IR spectrum would be expected to show key absorption bands characteristic of its structure. These would include C-H stretching vibrations for the aliphatic piperidine ring and the ethyl chains. A prominent C-O stretching band would confirm the presence of the ether linkages. A secondary amine (N-H) stretch would also be visible, characteristic of the piperidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. Since Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- lacks significant chromophores or an extensive system of conjugated double bonds, it is not expected to exhibit strong absorption in the UV-Vis region. Its spectrum would likely be characterized by low-intensity absorptions, primarily in the lower UV range.

Mass Spectrometry Techniques

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular mass of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₃H₂₇NO₂). This technique is crucial for confirming the identity of a newly synthesized compound and differentiating it from compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be employed to analyze the purity of a sample of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-. Furthermore, by inducing fragmentation of the parent ion (tandem mass spectrometry, or MS/MS), a characteristic fragmentation pattern would be obtained. This fragmentation pattern, showing the loss of specific neutral fragments corresponding to parts of the ethoxyethyl side chain and the piperidine ring, would serve as a structural fingerprint, further confirming the compound's identity.

X-Ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For piperidine-containing compounds, XRD analysis is crucial for confirming the stereochemistry and understanding the supramolecular interactions within the crystal lattice.

In a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring was found to adopt a chair conformation. nih.gov Similarly, a derivative of a N-substituted 2,6-diphenylpiperidine also showed a chair conformation for the piperidine ring in its crystal structure. researchgate.net The solid-state structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For a compound like Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, the presence of the ether oxygens and the piperidine nitrogen would likely lead to hydrogen bonding interactions in the crystalline state, either with solvent molecules or with other molecules of the compound itself.

Below is a table summarizing crystallographic data for some representative piperidine derivatives, illustrating the type of information obtained from an XRD analysis.

Compound NameCrystal SystemSpace GroupKey ConformationReference
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateMonoclinicP2₁/nChair nih.gov
Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanoneTriclinicP1̅Chair and Twisted Boat researchgate.net
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideTriclinicP1Not specified researchgate.net
1,2-dimorpholinoethaneMonoclinicP2₁/nNot applicable mdpi.com

This table presents data for related piperidine compounds to illustrate the outputs of X-ray diffraction analysis, as specific data for Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- is not available.

Chromatographic Purity and Characterization Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. The determination of the purity of a chemical compound is a critical application of HPLC. For a compound such as Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, a validated HPLC method would be essential to ensure its quality and to detect any impurities from the synthesis or degradation products.

A typical HPLC method for a piperidine derivative would involve a reversed-phase column, often a C18 column, where the stationary phase is nonpolar. The mobile phase would be a mixture of water (often with a pH modifier like phosphoric acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, although other detectors like a mass spectrometer (MS) can be coupled to the HPLC for more detailed characterization.

The development and validation of an HPLC method would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the results. For instance, a study on the determination of piperidine in a pharmaceutical product utilized a pre-column derivatization followed by RP-HPLC with UV detection. nih.govresearchgate.net The method demonstrated good linearity, accuracy, and sensitivity, with a limit of detection in the microgram per milliliter range. nih.govresearchgate.net

The following table outlines typical parameters for an HPLC method that could be adapted for the purity determination of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, based on methods developed for similar compounds.

ParameterTypical ConditionsReference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid nih.govresearchgate.net
Flow Rate 1.0 mL/min nih.govresearchgate.net
Detection UV at a specific wavelength (e.g., 276 nm)
Column Temperature 30 °C nih.govresearchgate.net

This table provides exemplary HPLC conditions based on methods for related piperidine compounds, as a specific validated method for Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- is not publicly documented.

Applications of Piperidine, 4 2 2 Ethoxyethoxy Ethyl in Contemporary Chemical Research

Role as a Building Block in Complex Organic Synthesis

The piperidine (B6355638) moiety is a prevalent scaffold in a vast number of biologically active natural products and synthetic drugs. kcl.ac.uknih.govresearchgate.netresearchgate.netijnrd.orgresearchgate.netugent.benih.gov Consequently, the development of efficient methods for the synthesis and functionalization of piperidine derivatives is a significant focus of modern organic chemistry. nih.govmdpi.com Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- serves as a valuable starting material in this context, offering a reactive nitrogen atom and a modifiable side chain for the construction of more complex molecular architectures.

Construction of Multicyclic and Polyheterocyclic Systems

The synthesis of multicyclic and polyheterocyclic systems is a cornerstone of medicinal chemistry, as these complex scaffolds are often associated with potent biological activity. While specific examples detailing the use of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- in the construction of such systems are not extensively documented, the general strategies employed for other 4-substituted piperidines are applicable. Piperidine derivatives are frequently used in multicomponent reactions, cycloadditions, and cascade cyclizations to build fused and spirocyclic frameworks. nih.govresearchgate.netmdpi.comrsc.org

For instance, the nitrogen atom of the piperidine ring can act as a nucleophile in aza-Michael additions or participate in annulation reactions to form fused heterocyclic rings. kcl.ac.uknih.gov The 4-substituted ethyl group can also be further functionalized to participate in cyclization reactions. One common approach involves the [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins to afford fused polycyclic systems. mdpi.com Although direct application of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- in these specific reactions is yet to be reported, its structural features make it a promising candidate for such transformations. The development of one-pot protocols for the synthesis of substituted piperidines highlights the importance of such building blocks in creating diverse molecular structures. kcl.ac.ukorganic-chemistry.org

Synthesis of Chemically Diverse Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The modification of a lead compound to generate a library of analogs is a key step in optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govthieme-connect.comencyclopedia.pub Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- is an excellent scaffold for generating such analogs due to its multiple points for diversification.

The piperidine nitrogen can be readily alkylated, acylated, or incorporated into other functional groups. The ethoxyethoxyethyl side chain offers further opportunities for modification, such as altering the length of the ether chain, introducing different substituents, or replacing it entirely. These modifications can have a profound impact on the molecule's interaction with biological targets. For example, in a series of piperidine ether derivatives, subtle structural changes were found to dramatically alter receptor selectivity.

The following table summarizes SAR findings for a series of piperidine-based compounds, illustrating how modifications to the core structure and its substituents can affect biological activity. While not directly involving Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-, these examples demonstrate the principles of SAR that would be applicable to its derivatives.

Base CompoundModificationObserved Effect on Activity
PiperineModification of the piperidine ringAltered biological properties, in some cases enhancing and in others abolishing activity. nih.gov
1,2,4-oxadiazole core with a substituted piperidine ringSubstituent at the 4-position of the piperidine ringPoor GLP-1 potentiation. thieme-connect.com
1,2,4-oxadiazole core with a substituted piperidine ringMorpholine-1-methyl substituent at the 3-position of the piperidine ringIncreased GLP-1 potentiation. thieme-connect.com
Measles virus (MeV) replication inhibitorIntroduction of a substituent at the 2-position of the piperidine ringEnhanced aqueous solubility. thieme-connect.com

Contributions to Material Science

The unique properties of the piperidine nucleus and the flexible ether linkage in Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- make it a compound of interest in the field of material science. Its incorporation into polymeric structures can impart desirable characteristics, leading to the development of novel materials with tailored properties.

Development of Novel Materials with Tailored Properties

Piperidine and its derivatives are increasingly being explored for the creation of functional materials. researchgate.net The nitrogen atom of the piperidine ring can be quaternized to introduce a positive charge, making it suitable for applications in ion-exchange membranes and other charged polymers. For instance, piperidinium-functionalized polyethylenes have been investigated as alkaline anion exchange membranes (AAEMs) for fuel cells, demonstrating good alkaline stability and hydroxide (B78521) conductivity. rsc.org The presence of the ethoxyethoxyethyl side chain in Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- could further enhance the performance of such materials by influencing properties like water uptake and ion transport.

Furthermore, polymers containing ether linkages are known for their flexibility, thermal stability, and specific solvent interactions. Propargyl ether-functionalized poly(m-phenylene), for example, has been shown to be a precursor for insulating materials with high modulus and glass transition temperatures. rsc.org The incorporation of the ethoxyethoxyethyl group from Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- into polymer backbones could similarly be used to tailor the mechanical and thermal properties of the resulting materials.

Potential as a Component in Polymer Chemistry (e.g., dispersants)

In polymer chemistry, dispersants play a crucial role in stabilizing particles in a continuous phase, preventing aggregation and ensuring uniform distribution. Compounds containing amine and ether functionalities are often effective dispersants. The nitrogen atom of the piperidine ring in Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- can adsorb onto the surface of particles, while the flexible and solvating ethoxyethoxyethyl chain can extend into the surrounding medium, providing steric stabilization.

While specific studies on the use of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- as a dispersant are not prevalent, the principles of dispersant design suggest its potential in this area. The ability of such molecules to functionalize surfaces is a key aspect of creating stable nanocomposites and other advanced materials.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly growing field with applications in drug delivery, sensing, and catalysis. acs.orgrsc.orgnih.govresearchgate.netresearchgate.netnih.govyoutube.com The formation of host-guest complexes, where a "host" molecule encapsulates a "guest" molecule, is a central concept in this field.

Piperidine derivatives have been shown to form inclusion complexes with macrocyclic hosts like cyclodextrins. mdpi.com These complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and bioavailability. The ethoxyethoxyethyl side chain of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- is particularly well-suited for engaging in host-guest interactions. Its flexible nature and the presence of multiple ether oxygen atoms allow it to adopt various conformations and participate in hydrogen bonding and van der Waals interactions within the cavity of a host molecule.

Studies on related piperidine compounds have demonstrated that the formation of inclusion complexes with β-cyclodextrin can reduce toxicity and improve anesthetic effects. mdpi.com The encapsulation of the piperidine moiety or its side chain within the cyclodextrin (B1172386) cavity can shield it from the surrounding environment, leading to these beneficial changes in its properties. It is therefore highly probable that Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- would also form stable host-guest complexes with cyclodextrins and other macrocyclic hosts, opening up possibilities for its application in areas such as controlled release systems and advanced formulations.

Design of Molecular Recognition Systems Involving Polyether Chains

There is no available research that specifically investigates the use of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- in the design of molecular recognition systems. The presence of a polyether chain, -(CH2)2-O-(CH2)2-O-CH2CH3, suggests a potential for this molecule to engage in host-guest chemistry, particularly in complexing with cations or other guest molecules through the coordination with the oxygen atoms of the ether linkages. The piperidine ring could serve as a scaffold to present this polyether chain for binding events. However, no studies have been published to confirm or explore this potential.

Catalytic Roles in Organic Transformations

The catalytic applications of the broader piperidine class of compounds are well-established. However, specific research into the catalytic roles of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- is absent from the literature.

Application as a Base Catalyst in Condensation Reactions

Piperidine itself is a widely used secondary amine catalyst for various condensation reactions, such as the Knoevenagel and Aldol condensations. It functions as a base to deprotonate active methylene (B1212753) compounds, initiating the reaction cascade. While it can be inferred that Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- would also exhibit basic properties due to the nitrogen atom in the piperidine ring and could therefore theoretically catalyze such reactions, no specific studies have been published to demonstrate or quantify its catalytic efficacy in these transformations. There is no available data comparing its performance to unsubstituted piperidine or other derivatives.

Participation in Organocatalytic Systems

Organocatalysis is a significant field of research, with many catalysts being derived from chiral amines like piperidine. These catalysts are crucial for the enantioselective synthesis of complex molecules. The potential for Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- to be modified into a chiral organocatalyst exists, for instance, by introducing stereocenters on the piperidine ring. The ethoxyethoxy)ethyl substituent could influence the catalyst's solubility and steric environment. Nevertheless, a review of the literature indicates that this specific compound has not been utilized or developed as an organocatalyst in any published research.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 4-[2-(2-ethoxyethoxy)ethyl]piperidine derivatives, and how does solvent selection impact yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, etherification of the piperidine ring with 2-(2-ethoxyethoxy)ethyl groups requires careful control of reaction time (8–12 hours) and temperature (60–70°C) to avoid side reactions like over-alkylation. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity due to their ability to stabilize transition states, while protic solvents (e.g., ethanol) may reduce yields by promoting hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to achieving >95% purity .

Q. Q2. How can researchers validate the structural integrity of 4-[2-(2-ethoxyethoxy)ethyl]piperidine derivatives post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic shifts (e.g., piperidine ring protons at δ 2.5–3.5 ppm, ethoxyethoxy protons at δ 3.4–3.7 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H24_{24}NO3_3: calculated 254.1756, observed 254.1752).
  • FT-IR : Identify ether C-O-C stretches (1100–1250 cm1^{-1}) and piperidine N-H bends (1550–1650 cm1^{-1}) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent position on the piperidine ring) influence the compound’s interaction with biological targets such as GPCRs?

Methodological Answer: Use computational docking (e.g., AutoDock Vina) and molecular dynamics simulations to compare binding affinities. For example:

  • 4-Substituted derivatives (e.g., 4-[2-(2-ethoxyethoxy)ethyl]) show higher affinity for serotonin receptors (5-HT2A_{2A}) due to optimal spatial alignment with hydrophobic binding pockets.
  • 2- or 3-Substituted analogs exhibit reduced activity due to steric clashes with receptor residues. Validate predictions via in vitro radioligand displacement assays (IC50_{50} values) .

Q. Q4. How can researchers resolve contradictions in reported biological activities of piperidine derivatives across studies?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. Mitigate by:

Standardizing Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 37°C).

Purity Verification : Confirm ≥95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).

Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for covariates (e.g., IC50_{50} normalization to control baselines) .

Q. Q5. What strategies enhance the metabolic stability of 4-[2-(2-ethoxyethoxy)ethyl]piperidine derivatives in preclinical studies?

Methodological Answer: Address rapid hepatic clearance via:

  • Structural Stabilization : Replace labile ether linkages with methylene groups or cyclize side chains.
  • Prodrug Design : Introduce ester moieties cleaved by esterases in target tissues.
    Validate stability using:
  • Microsomal Assays : Human liver microsomes (HLM) with NADPH cofactor (t1/2_{1/2} >60 minutes desired).
  • Plasma Stability Tests : Incubate in rat plasma (37°C, 24 hours) and monitor degradation via LC-MS .

Methodological Best Practices

  • Synthesis : Optimize reaction stoichiometry (1:1.2 molar ratio of piperidine to alkylating agent) to minimize byproducts.
  • Purification : Use preparative HPLC for polar derivatives prone to silica gel adsorption.
  • Biological Assays : Include positive controls (e.g., ketanserin for 5-HT2A_{2A}) and validate with at least three independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.